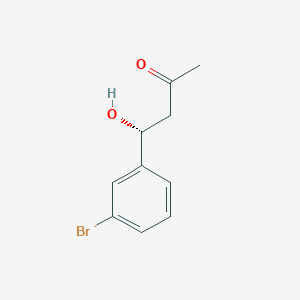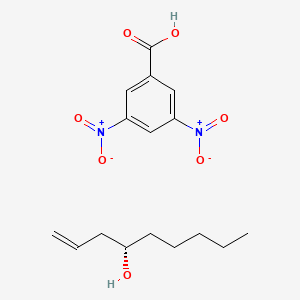![molecular formula C24H32O4 B12598236 6-({4'-[(3-Ethyloxetan-3-yl)methoxy][1,1'-biphenyl]-4-yl}oxy)hexan-1-ol CAS No. 875800-49-0](/img/structure/B12598236.png)
6-({4'-[(3-Ethyloxetan-3-yl)methoxy][1,1'-biphenyl]-4-yl}oxy)hexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-({4’-[(3-Ethyloxetan-3-yl)methoxy][1,1’-biphenyl]-4-yl}oxy)hexan-1-ol is a complex organic compound with a unique structure that includes an oxetane ring and a biphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4’-[(3-Ethyloxetan-3-yl)methoxy][1,1’-biphenyl]-4-yl}oxy)hexan-1-ol typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product .
化学反応の分析
Types of Reactions
6-({4’-[(3-Ethyloxetan-3-yl)methoxy][1,1’-biphenyl]-4-yl}oxy)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxetane ring and biphenyl group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
6-({4’-[(3-Ethyloxetan-3-yl)methoxy][1,1’-biphenyl]-4-yl}oxy)hexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving molecular interactions and biological pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 6-({4’-[(3-Ethyloxetan-3-yl)methoxy][1,1’-biphenyl]-4-yl}oxy)hexan-1-ol involves its interaction with specific molecular targets. The oxetane ring and biphenyl group play crucial roles in these interactions, influencing the compound’s reactivity and stability. The pathways involved may include binding to receptors or enzymes, leading to various biological effects .
類似化合物との比較
Similar Compounds
N4,N4’-bis(4-(6-((3-ethyloxetan-3-yl)methoxy)hexyl)phenyl)-N4,N4’-diphenylbiphenyl-4,4’-diamine: This compound shares structural similarities but has different functional groups and applications.
(3-Ethyloxetan-3-yl)methyl Methacrylate: Another compound with an oxetane ring, used in polymer synthesis.
Uniqueness
6-({4’-[(3-Ethyloxetan-3-yl)methoxy][1,1’-biphenyl]-4-yl}oxy)hexan-1-ol is unique due to its combination of an oxetane ring and a biphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
特性
CAS番号 |
875800-49-0 |
|---|---|
分子式 |
C24H32O4 |
分子量 |
384.5 g/mol |
IUPAC名 |
6-[4-[4-[(3-ethyloxetan-3-yl)methoxy]phenyl]phenoxy]hexan-1-ol |
InChI |
InChI=1S/C24H32O4/c1-2-24(17-26-18-24)19-28-23-13-9-21(10-14-23)20-7-11-22(12-8-20)27-16-6-4-3-5-15-25/h7-14,25H,2-6,15-19H2,1H3 |
InChIキー |
RMWBNPGZTHQSRF-UHFFFAOYSA-N |
正規SMILES |
CCC1(COC1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12598161.png)
![4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide](/img/structure/B12598167.png)
![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)
![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)

![N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12598182.png)

![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
![5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12598199.png)
![N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide](/img/structure/B12598206.png)
![1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene](/img/structure/B12598219.png)
![1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]-](/img/structure/B12598224.png)
![Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]-](/img/structure/B12598227.png)

